

Application Notes and Protocols: GSK3179106

In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: GSK3179106

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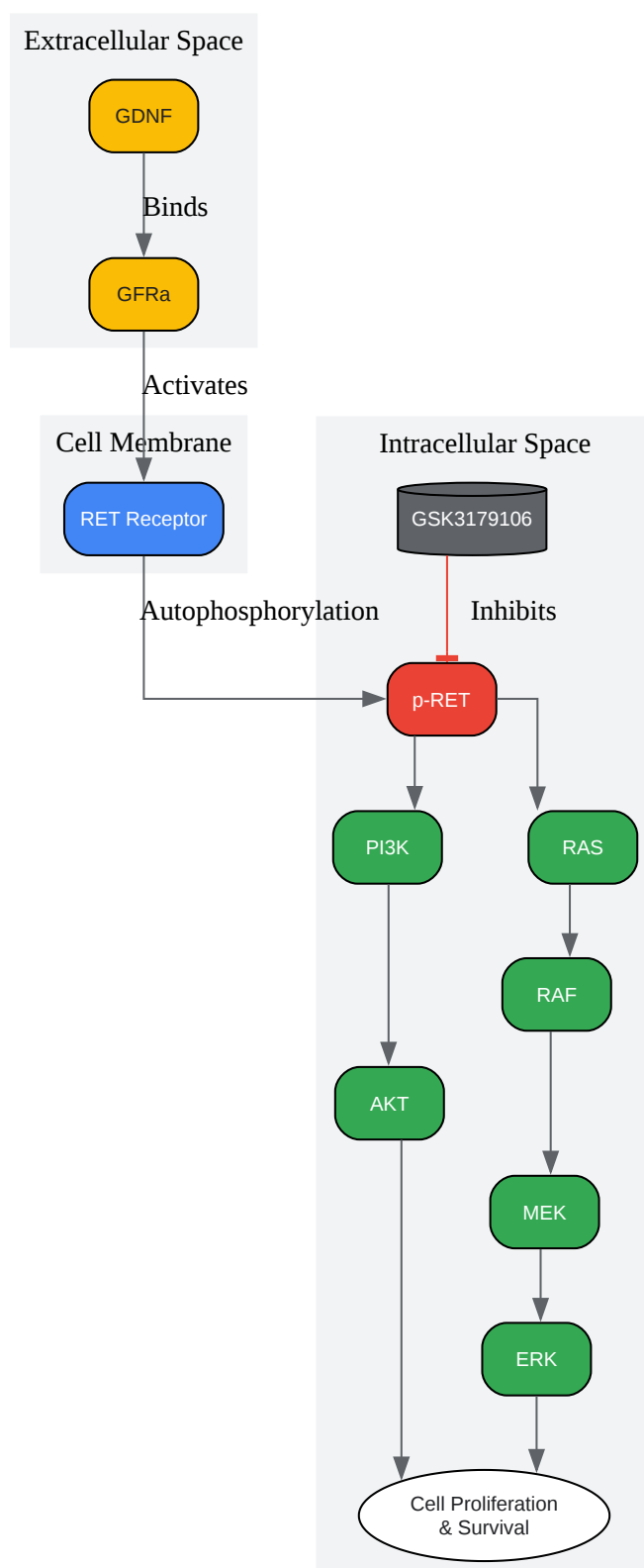
Introduction

GSK3179106 is a potent and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] RET is a critical component of signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6] Dysregulation of RET signaling is implicated in various cancers, making it an attractive therapeutic target.[5] **GSK3179106** has been investigated for its potential in treating irritable bowel syndrome (IBS) by attenuating visceral hypersensitivity.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **GSK3179106**.

Mechanism of Action

GSK3179106 acts as a selective inhibitor of RET kinase.[1][2][3] The RET signaling pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors, the GDNF family receptor- α (GFR α). This ligand-receptor complex then recruits and activates RET, leading to its autophosphorylation and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][5][6] **GSK3179106** inhibits the kinase activity of RET, thereby blocking these downstream signaling events.

Signaling Pathway



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Caption: RET Signaling Pathway and Inhibition by **GSK3179106**.

Quantitative Data Summary

The following tables summarize the in vitro activity of **GSK3179106** from biochemical and cell-based assays.

Table 1: Biochemical and Cellular Activity of **GSK3179106**

Assay Type	Target/Cell Line	IC50	Reference
Biochemical Assay	Human RET	0.4 nM	[1]
Biochemical Assay	Rat RET	0.2 nM	[1]
Cellular Assay (RET Phosphorylation)	TT cells	11.1 nM	[1]
Cellular Assay (RET Phosphorylation)	SK-N-AS cells	4.6 nM	[1]
Cellular Assay (Proliferation)	TT cells	25.5 nM	[1]
Cellular Assay (Proliferation)	SK-N-AS cells	>10 μ M	[1]
Cellular Assay (Proliferation)	A549 cells	>10 μ M	[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **GSK3179106** on the proliferation of RET-dependent (TT) and RET-independent (SK-N-AS, A549) cell lines.

Materials:

- TT, SK-N-AS, and A549 cell lines
- RPMI-1640 medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **GSK3179106**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
 - Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **GSK3179106** in DMSO.
 - Perform serial dilutions of **GSK3179106** in culture medium to achieve final concentrations ranging from 10 nM to 100 µM.^[1]
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **GSK3179106**. Include a vehicle control (DMSO) and a no-

treatment control.

- Incubate the plates for the specified duration (e.g., 8 days for TT cells, 3 days for SK-N-AS and A549 cells).[1]
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log concentration of **GSK3179106** and determine the IC50 value using non-linear regression analysis.



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Caption: Workflow for the Cell Proliferation (MTT) Assay.

RET Phosphorylation Assay (Western Blot)

This protocol is used to determine the inhibitory effect of **GSK3179106** on RET autophosphorylation in cell lines such as TT and SK-N-AS.

Materials:

- TT and SK-N-AS cell lines

- Culture medium and supplements
- **GSK3179106**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **GSK3179106** (e.g., 1 nM to 1 μ M) for a specified time (e.g., 2-4 hours).
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with 100-200 μ L of lysis buffer per well.
 - Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Normalize the protein samples to the same concentration with lysis buffer and loading dye.
 - Denature the samples by heating at 95°C for 5 minutes.
 - Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-RET and total RET overnight at 4°C. A loading control like GAPDH should also be probed.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using image analysis software.

- Normalize the phospho-RET signal to the total RET signal.
- Calculate the percentage of inhibition of RET phosphorylation relative to the vehicle control and determine the IC50 value.



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Caption: Workflow for the RET Phosphorylation (Western Blot) Assay.

Conclusion

The provided protocols offer a framework for the in vitro characterization of **GSK3179106**. These assays are essential for determining the potency and cellular effects of RET inhibitors and can be adapted for the screening and evaluation of other similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

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